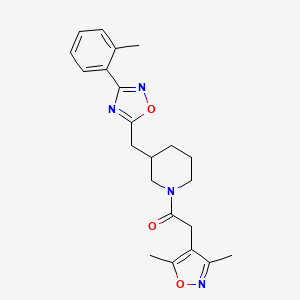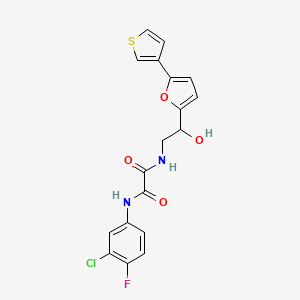![molecular formula C26H22N2O6S2 B2989061 (3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 1115520-00-7](/img/structure/B2989061.png)
(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions, Michael additions, and other common reactions in organic chemistry . For example, a related compound was synthesized via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using a variety of spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structure could be analyzed using single crystal X-ray diffraction .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino groups could participate in condensation reactions, the thiophene ring could undergo electrophilic aromatic substitution, and the benzo[d][1,3]dioxol-5-yl group could participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of techniques, including melting point determination, solubility testing, and spectroscopic analysis .Applications De Recherche Scientifique
Synthesis and Derivative Formation
(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone and its derivatives have been explored in various synthesis processes. For example, Largeron and Fleury (1998) describe a convenient electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives starting from (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone, demonstrating the versatility of such compounds in synthetic chemistry (Largeron & Fleury, 1998). Additionally, Johnson et al. (2010) illustrate the use of similar compounds in CAN-mediated oxidations for synthesizing xanthones and related products (Johnson et al., 2010).
Crystallography and Molecular Structure
Research by Nishijima et al. (2010) on compounds like 1,8-Bis(4-aminobenzoyl)-2,7-dimethoxynaphthalene, which shares a similar structure, demonstrates the importance of these compounds in crystallography. They provide insights into molecular interactions and crystal structures (Nishijima et al., 2010).
Molecular Docking and Pharmacokinetics
FathimaShahana and Yardily (2020) conducted a study on a similar compound, synthesizing and analyzing it through molecular docking to understand its antiviral activity and pharmacokinetic behavior (FathimaShahana & Yardily, 2020). This suggests potential applications in drug design and understanding drug-receptor interactions.
Antioxidant Properties
Çetinkaya et al. (2012) investigated the antioxidant properties of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives, highlighting the potential of such compounds in combatting oxidative stress and related pathologies (Çetinkaya et al., 2012).
Antimitotic and Vascular Disrupting Agents
Chang et al. (2014) explored the antiproliferative activity of 2-Hydroxy-3,4,5-trimethoxybenzophenones, finding significant activity against KB cells and suggesting potential in cancer therapy (Chang et al., 2014).
Green Chemistry Applications
Dalal et al. (2017) demonstrated the application of similar compounds in photochemical reactions, providing an environmentally friendly method for synthesizing complex organic structures (Dalal et al., 2017).
Ligand in Catalytic Processes
Singh et al. (2017) utilized a related compound as a ligand in copper-catalyzed O-Arylation, showing the compound's utility in facilitating complex chemical transformations (Singh et al., 2017).
Orientations Futures
Future research could involve further exploration of the synthesis, characterization, and potential applications of this compound. This could include optimizing the synthesis process, conducting detailed structure-activity relationship studies, and investigating potential medicinal or industrial uses .
Mécanisme D'action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group have displayed notable anti-cancer effects by effectively inhibiting various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that compounds with a thiazole ring, which is present in this compound, have diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The mode of action of these compounds often involves interactions with their targets that lead to changes in cellular processes.
Biochemical Pathways
Compounds with a thiazole ring are known to interact with various biochemical pathways due to their diverse biological activities . These interactions can lead to downstream effects such as the inhibition of cell growth in the case of antitumor activity, or the reduction of inflammation in the case of anti-inflammatory activity.
Pharmacokinetics
It is known that thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Compounds with a thiazole ring are known to have diverse biological activities, which can result in various molecular and cellular effects . For example, their antitumor activity can result in the inhibition of cell growth, while their anti-inflammatory activity can result in the reduction of inflammation.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of compounds with a thiazole ring .
Propriétés
IUPAC Name |
[3-amino-5-(3-methoxyanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6S2/c1-15-6-9-19(10-7-15)36(30,31)25-22(27)24(23(29)16-8-11-20-21(12-16)34-14-33-20)35-26(25)28-17-4-3-5-18(13-17)32-2/h3-13,28H,14,27H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHZRPRSOVEOCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC4=C(C=C3)OCO4)NC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2988982.png)
![7-Chloro-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2988984.png)





![2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B2988996.png)



